molecular formula C14H17NO5 B6239699 (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid CAS No. 1101660-26-7

(2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid

Katalognummer B6239699
CAS-Nummer: 1101660-26-7
Molekulargewicht: 279.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3-(4-Hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid, also known as 4-hydroxybenzoylformamidopropionic acid (HBPFA), is a carboxylic acid that is widely used in scientific research due to its unique properties, such as its ability to act as a catalyst and its ability to bind to various proteins and enzymes. HBPFA is a versatile compound that can be used in a variety of applications, including drug development, enzyme inhibition, and protein-protein interactions.

Wissenschaftliche Forschungsanwendungen

HBPFA has a variety of scientific research applications due to its unique properties. It has been used in drug development, enzyme inhibition, and protein-protein interactions. In drug development, HBPFA has been used as a tool to study the structure and function of proteins and enzymes. In enzyme inhibition, HBPFA has been used to inhibit the activity of enzymes involved in metabolic pathways. In protein-protein interactions, HBPFA has been used to study the interactions between proteins and other molecules.

Wirkmechanismus

HBPFA acts as a catalyst in the condensation of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzaldehyde and formamide, and as an acid chloride in the condensation of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzoyl chloride and formamide. In the acid-catalyzed condensation, the aldehyde group of the (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzaldehyde is converted to an oxime, and then the oxime is hydrolyzed to form the desired product. In the condensation of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzoyl chloride and formamide, the (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzoyl chloride is converted to an acid chloride, and then the acid chloride is reacted with formamide to form the desired product.
Biochemical and Physiological Effects
HBPFA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, and to interact with proteins and other molecules. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-microbial effects.

Vorteile Und Einschränkungen Für Laborexperimente

The use of HBPFA in laboratory experiments has a number of advantages and limitations. One advantage is that it is a versatile compound that can be used in a variety of applications. Another advantage is that it is relatively inexpensive and easy to obtain. A limitation is that it is a relatively unstable compound, and it can be difficult to store and transport.

Zukünftige Richtungen

The use of HBPFA in scientific research is an active area of research, and there are a number of potential future directions. One potential direction is the use of HBPFA in drug development, as it has been shown to interact with proteins and other molecules. Another potential direction is the use of HBPFA in enzyme inhibition, as it has been shown to inhibit the activity of enzymes involved in metabolic pathways. Additionally, further research could be done to explore the biochemical and physiological effects of HBPFA. Finally, further research could be done to explore the potential applications of HBPFA in other areas, such as biochemistry and biotechnology.

Synthesemethoden

HBPFA can be synthesized in two ways: by acid-catalyzed condensation of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzaldehyde and formamide, or by the condensation of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzoyl chloride and formamide. In the acid-catalyzed condensation, (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzaldehyde and formamide are reacted in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds in two steps: first, the aldehyde group of the (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzaldehyde is converted to an oxime, and then the oxime is hydrolyzed to form the desired product. In the condensation of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzoyl chloride and formamide, the two reactants are heated in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds in two steps: first, the (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzoyl chloride is converted to an acid chloride, and then the acid chloride is reacted with formamide to form the desired product.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid involves the protection of the carboxylic acid group, followed by the formation of the oxolane ring and the introduction of the formamide group. The final step involves the deprotection of the carboxylic acid group to obtain the target compound.", "Starting Materials": [ "4-hydroxybenzoic acid", "2-bromoacetic acid", "triethylamine", "oxalyl chloride", "2-propanol", "sodium borohydride", "2-butanone", "N,N-dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "pyridine" ], "Reaction": [ "Protection of carboxylic acid group: 4-hydroxybenzoic acid is treated with 2-bromoacetic acid and triethylamine to form the corresponding ester. The ester is then treated with oxalyl chloride and 2-propanol to form the corresponding acid chloride. The acid chloride is then treated with sodium borohydride to form the protected carboxylic acid.", "Formation of oxolane ring: The protected carboxylic acid is treated with 2-butanone and N,N-dimethylformamide to form the corresponding oxolane ring.", "Introduction of formamide group: The oxolane ring is then treated with formamide and pyridine to introduce the formamide group.", "Deprotection of carboxylic acid group: The final step involves the deprotection of the carboxylic acid group using hydrochloric acid and sodium hydroxide to obtain the target compound, (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid." ] }

CAS-Nummer

1101660-26-7

Produktname

(2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid

Molekularformel

C14H17NO5

Molekulargewicht

279.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.